3-Methyl-4-phenyl-1H-pyrazol-5-amine

Description

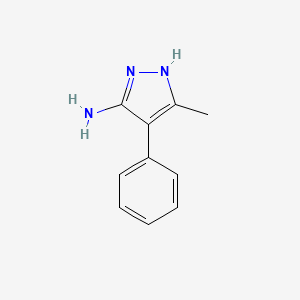

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDNRKCXSUJMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975823 | |

| Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803553 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31924-81-9, 60419-81-0 | |

| Record name | 5-Amino-3-methyl-4-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60419-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Methyl-4-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document is structured to deliver not only procedural steps but also the underlying scientific principles and practical insights essential for successful replication and further investigation.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, this compound, incorporates key pharmacophoric features: a pyrazole core, a methyl group, a phenyl substituent, and a reactive primary amine. This combination of functionalities makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[2] In the case of this compound, the synthesis logically proceeds from the reaction of 2-phenyl-3-oxobutanenitrile with hydrazine hydrate.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Underlying Mechanism

The reaction mechanism is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of 2-phenyl-3-oxobutanenitrile. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of the five-membered pyrazole ring. A subsequent tautomerization results in the final, stable 5-aminopyrazole structure.

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of analogous 5-aminopyrazoles.

Materials and Equipment:

-

2-phenyl-3-oxobutanenitrile

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-phenyl-3-oxobutanenitrile (10 mmol, 1.59 g) in absolute ethanol (30 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [3] |

| Molecular Weight | 173.21 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline solid | General observation for similar compounds |

| Melting Point | Not available; expected to be in the range of 150-200 °C | Based on similar structures |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | [4] |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data for this compound, based on theoretical calculations and data from closely related analogs.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

1H NMR (Proton NMR):

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~2.1-2.3 (s, 3H): This singlet corresponds to the protons of the methyl group at the C3 position of the pyrazole ring.

-

~5.0-5.5 (s, 2H): A broad singlet attributed to the protons of the primary amine group at the C5 position. The chemical shift and broadness can be affected by solvent and concentration.

-

~7.2-7.5 (m, 5H): A multiplet representing the protons of the phenyl group at the C4 position.

-

~11.0-12.0 (s, 1H): A broad singlet corresponding to the proton of the N-H group of the pyrazole ring.

-

13C NMR (Carbon-13 NMR):

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~10-15: Methyl carbon (C3-CH₃).

-

~100-110: C4 of the pyrazole ring.

-

~125-130: Phenyl carbons (CH).

-

~135-140: Quaternary phenyl carbon.

-

~140-145: C3 of the pyrazole ring.

-

~150-155: C5 of the pyrazole ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3200-3100 | N-H stretching | Pyrazole N-H |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methyl C-H |

| ~1640 | N-H bending | Primary amine (-NH₂) |

| ~1600, ~1490 | C=C stretching | Aromatic ring |

| ~1550 | C=N stretching | Pyrazole ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 173.10

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the methyl group, the amine group, and cleavage of the phenyl group.

Analytical Workflow

Caption: A typical workflow for the characterization of synthesized compounds.

Conclusion and Future Directions

This guide outlines a robust and mechanistically sound approach to the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a reliable resource for researchers in the field. The versatile nature of this compound, particularly the presence of a reactive primary amine, opens up numerous avenues for further derivatization. Future work could involve the exploration of this molecule as a scaffold for the development of novel kinase inhibitors, receptor antagonists, or other targeted therapeutic agents. The detailed characterization data presented herein will be crucial for ensuring the quality and reproducibility of such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-methyl-4-phenylpyrazole | C10H11N3 | CID 599501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methyl-1,4-diphenyl-1H-pyrazol-5-amine | C16H15N3 | CID 619285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methyl-4-phenyl-1H-pyrazol-5-amine: Structure, Properties, and Synthetic Utility

Disclaimer: Direct experimental data for 3-Methyl-4-phenyl-1H-pyrazol-5-amine is limited in publicly accessible literature. Therefore, this guide synthesizes information from closely related structural analogs and the well-established chemical principles of the aminopyrazole class to provide a comprehensive technical overview for research and development purposes.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals. Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Within this important class of heterocycles, aminopyrazoles stand out as exceptionally versatile building blocks for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. This guide provides an in-depth technical overview of this compound, a representative member of this family. We will explore its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications in drug discovery and development, offering insights grounded in the broader context of pyrazole chemistry.

Chemical Identity and Structure

Nomenclature and Structural Representation

-

Systematic Name: this compound

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol

The structure of this compound is characterized by a central five-membered pyrazole ring substituted with a methyl group at the C3 position, a phenyl group at the C4 position, and an amine group at the C5 position.

Key Structural Features: The Significance of Tautomerism

A critical feature of 5-aminopyrazoles is the existence of prototropic tautomers. The position of the proton on the pyrazole ring and the exocyclic amine group can shift, leading to different isomeric forms that can coexist in equilibrium. This tautomerism can significantly influence the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets. For mono-substituted pyrazoles, up to five tautomers can exist.

Physicochemical and Spectral Properties

Definitive experimental data for this compound are not widely reported. The following table summarizes expected properties based on closely related analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine and general principles of physical organic chemistry.

| Property | Predicted/Estimated Value | Source/Basis |

| Molecular Weight | 173.22 g/mol | Calculated |

| XLogP3-AA | ~1.9 | Based on analogs |

| Hydrogen Bond Donors | 2 (amine and ring NH) | Structural Analysis |

| Hydrogen Bond Acceptors | 2 (ring nitrogens) | Structural Analysis |

| Melting Point | Expected to be a solid at room temperature | General property of similar small aromatic molecules |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF | Based on analogs |

Spectroscopic Signature (Based on Analogs)

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. Below are the expected characteristic signals based on data from analogous compounds.

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet around δ 2.0-2.3 ppm.

-

Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.0-7.5 ppm.

-

Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.

-

Pyrazole NH Proton: A broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Methyl Carbon: A signal in the aliphatic region, typically around δ 10-15 ppm.

-

Aromatic Carbons (Phenyl group): Multiple signals in the range of δ 125-140 ppm.

-

Pyrazole Ring Carbons: Signals in the aromatic region, with the carbon bearing the amino group (C5) appearing at a distinct chemical shift.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching (Amine and Pyrazole): Broad bands in the region of 3200-3400 cm⁻¹.

-

C=N and C=C Stretching (Pyrazole and Phenyl rings): Sharp absorptions in the 1500-1620 cm⁻¹ region.

-

C-H Stretching (Aromatic and Methyl): Bands around 2900-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 173, corresponding to the molecular weight.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of small molecules or cleavage of the substituent groups.

-

Synthesis and Reactivity

A General Approach to Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and its variations remain a cornerstone for the construction of the pyrazole ring. For 5-aminopyrazoles, a common and robust strategy involves the condensation of a β-ketonitrile with a hydrazine derivative.

The synthesis of this compound would logically proceed through the reaction of 2-phenylacetoacetonitrile with hydrazine hydrate.

Caption: Knorr synthesis of this compound.

Causality: This protocol is designed for the efficient and regioselective synthesis of the 5-aminopyrazole isomer. The use of a protic solvent like ethanol facilitates the condensation and subsequent cyclization. The reaction is typically thermally driven, and monitoring by Thin Layer Chromatography (TLC) ensures the reaction goes to completion.

-

Reaction Setup: To a solution of 2-phenylacetoacetonitrile (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Chemical Reactivity: A Versatile Synthetic Hub

The reactivity of this compound is characterized by the nucleophilic nature of the exocyclic amino group and the aromatic pyrazole ring. This dual reactivity makes it an excellent precursor for the synthesis of fused heterocyclic systems of significant medicinal interest.

-

Reactions at the Amino Group: The amino group can readily undergo acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.

-

Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring, activated by the amino group, can undergo electrophilic substitution reactions, such as halogenation and nitration, typically at the C4 position if unsubstituted.

-

Annulation Reactions for Fused Systems: The most significant application of 5-aminopyrazoles in synthesis is their use as 1,3-binucleophiles to construct fused pyrazole derivatives. Reaction with 1,3-dielectrophiles, such as β-diketones or α,β-unsaturated ketones, leads to the formation of:

-

Pyrazolo[1,5-a]pyrimidines

-

Pyrazolo[3,4-b]pyridines

-

These fused systems are prevalent in a number of biologically active molecules.

Applications in Research and Drug Development

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry. Its ability to form key hydrogen bonds and participate in various intermolecular interactions has led to its incorporation into a wide range of clinically relevant molecules.

Kinase Inhibitors

A significant number of kinase inhibitors feature a pyrazole or a fused pyrazole core. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site. Derivatives of aminopyrazoles are frequently explored for their potential as inhibitors of various kinases implicated in cancer and inflammatory diseases.

Anticancer and Antimicrobial Agents

The pyrazole ring is a common feature in compounds with demonstrated anticancer and antimicrobial activities. The ability to easily derivatize the aminopyrazole core allows for the generation of large chemical libraries for screening against various cancer cell lines and microbial strains.

Central Nervous System (CNS) Active Agents

Certain pyrazole derivatives have shown activity as modulators of receptors in the CNS, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Caption: Drug discovery workflow starting from an aminopyrazole scaffold.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.

Conclusion

This compound represents a valuable, albeit less documented, member of the aminopyrazole family of heterocycles. Its structure embodies the key features that make this class of compounds so useful in synthetic and medicinal chemistry: a reactive amino group, a tunable aromatic system, and the potential for tautomerism. While direct experimental data is sparse, the well-understood principles of pyrazole chemistry provide a robust framework for predicting its properties and reactivity. The true value of this molecule lies in its potential as a versatile starting material for the construction of more complex, biologically active compounds, particularly fused heterocyclic systems. As the quest for novel therapeutic agents continues, the strategic use of such fundamental building blocks will remain a critical component of successful drug discovery programs.

A Comprehensive Spectroscopic Guide to 3-Methyl-4-phenyl-1H-pyrazol-5-amine

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of 3-Methyl-4-phenyl-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to create a self-validating framework for chemical characterization.

Introduction: The Imperative of Structural Verification

In the fields of medicinal chemistry and materials science, pyrazole derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific arrangement of substituents on the pyrazole core dictates the molecule's pharmacological and physicochemical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible research.

This compound (C₁₀H₁₁N₃) is a versatile intermediate, presenting a unique combination of a heterocyclic core, an aromatic substituent, and a primary amine. This guide details the application of orthogonal spectroscopic techniques—NMR, IR, and MS—to create a comprehensive and self-validating characterization profile of this molecule. By understanding the causality behind the spectral features, researchers can confidently confirm the identity, purity, and structure of their synthesized compounds.

Molecular Structure and Key Features

The structural integrity of a compound is the basis for its function. The key to interpreting its spectroscopic data lies in first understanding its constituent parts.

Caption: Molecular structure of this compound with atom numbering.

The molecule's key features for spectroscopic analysis are:

-

Aromatic Phenyl Ring (C7-C12): Will produce characteristic signals in the aromatic region of NMR spectra and specific C-H and C=C vibrations in IR.

-

Pyrazole Heterocycle (N1, N2, C3, C4, C5): The electronic environment of this ring significantly influences the chemical shifts of adjacent protons and carbons.

-

Amine Group (-NH₂): A primary amine that will show characteristic N-H stretches in the IR spectrum and a potentially broad, exchangeable signal in ¹H NMR.

-

Methyl Group (-CH₃): An aliphatic group that will appear as a distinct singlet in the ¹H NMR spectrum.

-

N-H of the Pyrazole Ring: This proton's signal may be observable in ¹H NMR and will contribute to the N-H stretching region in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing definitive information about the carbon-hydrogen framework. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for a detailed mapping of the molecular connectivity.

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Weigh 5-10 mg of the this compound sample.[3]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for compounds with exchangeable protons (-NH, -NH₂) as it slows the rate of exchange, making these protons more readily observable.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent peak.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The three key pieces of information are the chemical shift (location), integration (number of protons), and multiplicity (neighboring protons).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Expert Insights |

| ~11.0 - 12.5 | Broad Singlet | 1H | N1-H | This pyrazole N-H proton is acidic and its signal is often broad. Its chemical shift can be highly variable and dependent on solvent and concentration. Observation is more likely in DMSO-d₆. |

| ~7.20 - 7.50 | Multiplet | 5H | Phenyl-H | The five protons on the phenyl ring are in a complex electronic environment, leading to overlapping signals that appear as a multiplet. Their downfield shift is due to the deshielding effect of the aromatic ring current. |

| ~4.5 - 5.5 | Broad Singlet | 2H | N3-H ₂ | The amine protons are exchangeable, which typically results in a broad singlet. This signal will disappear upon adding a drop of D₂O to the NMR tube, a key validation test for -NH₂ or -OH groups. |

| ~2.20 | Singlet | 3H | C6-H ₃ (Methyl) | This signal appears as a sharp singlet because there are no adjacent protons for coupling. Its upfield position is characteristic of aliphatic protons on an sp³-hybridized carbon. |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment | Causality and Expert Insights |

| ~150 - 155 | C 5-NH₂ | This carbon is bonded to two nitrogen atoms (N1 and the amine N3), which are highly electronegative. This strong deshielding effect shifts its signal significantly downfield. |

| ~145 - 150 | C 3-CH₃ | This carbon is part of a C=N double bond within the pyrazole ring, placing it in a downfield region typical for sp²-hybridized carbons in heterocycles. |

| ~135 - 140 | Phenyl C -ipso | The quaternary carbon of the phenyl ring attached to the pyrazole ring. Its chemical shift is influenced by the heterocyclic substituent. |

| ~128 - 130 | Phenyl C H | The protonated carbons of the phenyl ring. Typically, multiple signals appear in this narrow range. |

| ~105 - 110 | C 4-Phenyl | This carbon is shielded relative to the other pyrazole ring carbons due to its position and the electronic effects of the attached phenyl and methyl groups. |

| ~10 - 15 | C H₃ (Methyl) | This aliphatic carbon signal appears in the far upfield region, as expected for an sp³-hybridized carbon. |

graph "NMR_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", splines=true]; node [style=filled, shape=box, fontname=Helvetica, margin="0.2,0.1"]; edge [fontname=Helvetica, fontsize=10];// Nodes with specific colors A [label="Sample Prep\n(5-10mg in 0.6mL DMSO-d6)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Data Acquisition\n(¹H & ¹³C NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Data Processing\n(FT, Phasing, Calibration)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Spectral Analysis\n(Shift, Integration, Multiplicity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Structural Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; }

Caption: A generalized workflow for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Analysis

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) is taken first and automatically subtracted.

IR Spectral Data Interpretation

The IR spectrum confirms the presence of the key functional groups predicted by the structure.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment | Causality and Expert Insights |

| 3450 - 3200 | N-H Stretch | Medium-Strong, Broad | Amine (-NH₂) & Pyrazole (N-H) | This region is characteristic of N-H stretching vibrations. The broadness is a direct result of intermolecular hydrogen bonding. Primary amines often show two distinct peaks (symmetric and asymmetric stretching).[4] |

| 3100 - 3000 | C-H Stretch (sp²) | Medium | Aromatic C-H | These absorptions just above 3000 cm⁻¹ are a reliable indicator of C-H bonds on an aromatic ring. |

| 2980 - 2850 | C-H Stretch (sp³) | Weak-Medium | Methyl C-H | These absorptions just below 3000 cm⁻¹ confirm the presence of the aliphatic methyl group. |

| ~1620 | N-H Bend | Strong | Amine (-NH₂) | The scissoring vibration of the primary amine group typically appears as a strong band in this region. |

| 1600 - 1450 | C=C and C=N Stretch | Medium-Strong | Aromatic & Pyrazole Rings | This "fingerprint" region contains multiple overlapping bands from the stretching vibrations within the phenyl and pyrazole rings, confirming the presence of these unsaturated systems.[5] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure.[6]

Experimental Protocol: MS Analysis

-

Sample Introduction: A dilute solution of the sample is injected into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive molecular ion (M⁺•).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

MS Data Interpretation

The molecular formula C₁₀H₁₁N₃ corresponds to a monoisotopic mass of 173.0953 Da .

-

Molecular Ion Peak (M⁺•): The most critical piece of information is the molecular ion peak. For this compound, it is expected at m/z = 173 . This peak confirms the molecular weight of the entire molecule.[7] The presence of an odd number of nitrogen atoms (3) correctly predicts an odd nominal mass, consistent with the Nitrogen Rule.

-

Key Fragmentation Patterns: The excess energy from EI causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps piece together the molecular structure.

| m/z Value | Fragment Ion | Loss from Molecular Ion | Expert Insights |

| 173 | [C₁₀H₁₁N₃]⁺• | - | Molecular Ion Peak (M⁺•) . Confirms the molecular weight. |

| 158 | [M - CH₃]⁺ | Loss of a methyl radical | A common fragmentation pathway is the loss of the methyl group, resulting in a stable cation. |

| 96 | [M - C₆H₅]⁺ | Loss of a phenyl radical | Cleavage of the bond between the pyrazole and phenyl rings is a likely event. |

| 77 | [C₆H₅]⁺ | - | The phenyl cation is a very common and stable fragment in the mass spectra of aromatic compounds. Its presence is strong evidence for a phenyl substituent. |

digraph "Fragmentation_Pathway" { graph [bgcolor="#F1F3F4", splines=true, size="7.6,5!"]; node [style=filled, shape=box, fontname=Helvetica, margin="0.2,0.1"]; edge [fontname=Helvetica, fontsize=10];// Nodes with specific colors M [label="[C₁₀H₁₁N₃]⁺•\n(m/z = 173)\nMolecular Ion", fillcolor="#FFFFFF", fontcolor="#202124"]; F1 [label="[M - CH₃]⁺\n(m/z = 158)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; F2 [label="[M - C₆H₅]⁺\n(m/z = 96)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed]; F3 [label="[C₆H₅]⁺\n(m/z = 77)", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges M -> F1 [label="- •CH₃", color="#EA4335"]; M -> F2 [label="- •C₆H₅", color="#4285F4"]; M -> F3 [label=" ", style=invis]; // Dummy edge for layout }

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach.

-

Mass Spectrometry establishes the correct molecular weight (173 Da) and confirms the presence of key structural units like the phenyl group through fragmentation analysis.

-

Infrared Spectroscopy provides unambiguous evidence for the essential functional groups: the N-H bonds of the amine and pyrazole, the aromatic C-H, and the aliphatic C-H.

-

NMR Spectroscopy delivers the definitive blueprint of the molecule, mapping out the precise connectivity of the carbon-hydrogen framework and confirming the relative positions of the methyl, phenyl, and amine substituents on the pyrazole core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

A Senior Application Scientist's Field Guide for Researchers and Drug Developers

An In-Depth Technical Guide to 5-Amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6)

Welcome to a comprehensive exploration of 5-Amino-3-methyl-1-phenylpyrazole, a heterocyclic compound identified by CAS number 1131-18-6. This guide moves beyond a simple recitation of facts to provide a synthesized, field-proven perspective on its properties, applications, and strategic value, particularly in the realms of medicinal chemistry and drug discovery. As a versatile chemical scaffold, its utility is rooted in a stable pyrazole core, a reactive amino group, and tunable steric and electronic properties conferred by its methyl and phenyl substituents.[1] This document is structured to serve as a practical reference for scientists at the bench and professionals in pharmaceutical development.

Core Chemical Identity and Physicochemical Profile

5-Amino-3-methyl-1-phenylpyrazole is an organic compound featuring a five-membered pyrazole ring with two adjacent nitrogen atoms.[2] It is functionalized with an amino group (-NH2), a methyl group (-CH3), and a phenyl group (-C6H5).[2] This combination of features makes it a valuable and reactive building block in organic synthesis.[1] It typically presents as a white to off-white or yellow crystalline solid.[1][3]

Nomenclature and Identifiers

-

CAS Number: 1131-18-6

-

IUPAC Name: 3-methyl-1-phenyl-1H-pyrazol-5-amine[2]

-

Common Synonyms: 1-Phenyl-3-methyl-5-aminopyrazole, 5-Methyl-2-phenyl-2H-pyrazol-3-ylamine[2][4]

-

Molecular Formula: C₁₀H₁₁N₃[4]

Physicochemical Properties

The compound's properties make it suitable for a range of standard laboratory procedures in organic synthesis. Its solubility in common organic solvents facilitates its use in various reaction conditions.[1]

| Property | Value | Source(s) |

| Molecular Weight | 173.21 g/mol | [4] |

| Melting Point | 114-117 °C | [5][7][8] |

| Boiling Point | ~333 °C | [7][9] |

| Appearance | White to off-white/yellow powder/crystal | [1][3][10] |

| Topological Polar Surface Area | 43.8 Ų | [4] |

| XLogP3-AA | 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Strategic Value in Synthesis and Drug Discovery

The true utility of 5-Amino-3-methyl-1-phenylpyrazole lies not in its direct biological activity, but in its role as a foundational scaffold. The 5-aminopyrazole core is a privileged structure in medicinal chemistry, serving as a key starting material for a multitude of bioactive fused heterocyclic compounds.[7][8]

The 5-Aminopyrazole Scaffold in Medicinal Chemistry

Derivatives built upon the 5-aminopyrazole framework have demonstrated a wide spectrum of pharmacological activities, including:

The reason for this broad activity is the pyrazole ring's ability to act as a bioisostere for other ring systems and its capacity to form crucial hydrogen bonds with biological targets. The amino group at the 5-position is a key nucleophilic handle, enabling the construction of more complex, fused ring systems like pyrazolopyridines and pyrazolopyrimidines, which are themselves prevalent in many approved drugs.[8][12]

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 300 Da, 5-Amino-3-methyl-1-phenylpyrazole is an ideal candidate for a fragment library.[1][13] FBDD is a powerful methodology that screens small, low-complexity molecules against a biological target.[2][4] Hits from these screens, though often weak binders, provide highly efficient starting points that can be systematically "grown" or "linked" into potent, drug-like leads.[1][14]

The workflow below illustrates how a fragment like CAS 1131-18-6 is utilized in a typical FBDD campaign.

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Core Application: Synthesis of Pyrazolo[3,4-b]pyridines

One of the most well-documented applications of 5-Amino-3-methyl-1-phenylpyrazole is the synthesis of pyrazolo[3,4-b]pyridines.[6][15][16] This fused heterocyclic system is of great interest due to its structural similarity to purine bases and its presence in molecules with potent biological activities, including use as kinase inhibitors.[6][16] The synthesis typically proceeds via a condensation and cyclization reaction with a 1,3-dielectrophilic partner, such as an α,β-unsaturated ketone.[6][15]

Synthetic Workflow Diagram

The following diagram illustrates the general transformation of 5-Amino-3-methyl-1-phenylpyrazole into a substituted pyrazolo[3,4-b]pyridine.

Caption: Synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established literature procedures for the synthesis of pyrazolo[3,4-b]pyridines.[15] It represents a robust and reproducible method for leveraging CAS 1131-18-6 in the creation of more complex heterocyclic systems.

Disclaimer: This protocol must be performed by qualified personnel in a properly equipped chemical laboratory with all appropriate safety measures in place.

Materials:

-

5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

-

Substituted α,β-unsaturated ketone (e.g., Chalcone) (1.0 mmol)

-

Ionic Liquid [bmim]Br (1-butyl-3-methylimidazolium bromide) or Glacial Acetic Acid (2 mL)

-

Round-bottom flask

-

Magnetic stirrer and hotplate

-

Condenser

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or equivalent solvent system)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol, 173.2 mg) and the selected α,β-unsaturated ketone (1.0 mmol).

-

Solvent/Catalyst Addition: Add the ionic liquid [bmim]Br (2 mL) or an alternative solvent like glacial acetic acid. The use of an ionic liquid can offer advantages in terms of reaction rate and yield.[15]

-

Reaction Execution: Equip the flask with a magnetic stir bar and condenser. Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate mobile phase) until the starting materials are consumed. Reaction times can vary from 2 to 12 hours depending on the specific substrates.

-

Work-up: After completion, cool the reaction mixture to room temperature. If using acetic acid, carefully neutralize with a saturated solution of sodium bicarbonate. If using an ionic liquid, extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure pyrazolo[3,4-b]pyridine product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.

-

Hazard Classification: GHS classifications from multiple suppliers indicate warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][17] Some reports also include a warning for being harmful if swallowed (H302).[4]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses/goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, is required.[14][17] Use in a well-ventilated area or a chemical fume hood is essential to avoid inhalation of dust.[14][18]

-

Stability and Incompatibility: The compound is generally stable under normal conditions.[14] It should be kept away from strong oxidizing agents.[14][18] Hazardous decomposition products upon heating can include carbon oxides and nitrogen oxides (NOx).[14][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Some suppliers recommend refrigerated storage (2°C to 8°C).

Sourcing and Procurement

5-Amino-3-methyl-1-phenylpyrazole is readily available from a variety of chemical suppliers catering to the research and development market. Purity levels typically range from 97% to ≥99%.

| Supplier | Example Product Name | Purity |

| Sigma-Aldrich (Merck) | 5-Amino-3-methyl-1-phenylpyrazole | 97% |

| Thermo Fisher Scientific (Alfa Aesar) | 5-Amino-3-methyl-1-phenyl-1H-pyrazole | ≥99% |

| AK Scientific, Inc. | 5-Amino-3-methyl-1-phenylpyrazole | 98% (HPLC) |

| Santa Cruz Biotechnology | 5-Amino-3-methyl-1-phenylpyrazole | N/A |

| Tokyo Chemical Industry (TCI) | 5-Amino-3-methyl-1-phenylpyrazole | >98.0% |

| Apollo Scientific | 3-methyl-1-phenyl-1H-pyrazol-5-amine | 98% |

References

- 1. selvita.com [selvita.com]

- 2. onenucleus.com [onenucleus.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 13. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 14. biosolveit.de [biosolveit.de]

- 15. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]

- 18. echemi.com [echemi.com]

An In-Depth Technical Guide on the Biological Activity of Pyrazole Derivatives

Introduction

Pyrazoles, five-membered heterocyclic compounds, represent a cornerstone in medicinal chemistry.[1][2] Their versatile structure has led to the development of a vast array of derivatives with a wide spectrum of pharmacological activities.[1][3] This has resulted in several commercially successful drugs, including the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[1] The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved tyrosine kinase inhibitors for cancer treatment.[4] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. We will delve into their applications as anticancer, anti-inflammatory, and antimicrobial agents, providing researchers and drug development professionals with a detailed understanding of this critical class of compounds.

I. The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a π-excess aromatic heterocycle, making it susceptible to electrophilic substitution, primarily at the 4-position, and nucleophilic attack at the 3 and 5-positions.[1] This reactivity, coupled with the ability to readily synthesize a diverse range of substituted derivatives, makes it a "privileged scaffold" in drug discovery. The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[5]

Synthetic Strategies:

Several synthetic routes are employed to generate pyrazole derivatives, with the Knorr pyrazole synthesis being a classic and widely used method.[6][7] This involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[6][7] Other common methods include:

-

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a nitrilimine with an alkene to form the pyrazole ring.[1]

-

Reaction of α,β-Unsaturated Carbonyls with Hydrazines: This method leads to the formation of pyrazolines, which can then be oxidized to pyrazoles.[1]

-

Multi-component Reactions: One-pot, three-component procedures offer an efficient route to synthesize 3,5-disubstituted 1H-pyrazoles.[8]

The choice of synthetic strategy is crucial as it dictates the substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity.

II. Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[2][4][5][9] Their mechanisms of action are diverse and often involve the inhibition of key proteins and enzymes that are critical for cancer cell proliferation, survival, and metastasis.[4][5]

A. Kinase Inhibition: A Major Mechanism of Action

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling and are often dysregulated in cancer.

1. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[10][11] Pyrazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2.[10][12][13]

-

Mechanism: Pyrazole derivatives can bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby halting cell cycle progression.[10][12] For example, certain novel pyrazole derivatives have shown strong inhibitory activity against CDK2/cyclin A2, with IC50 values in the low micromolar range.[12][13] This inhibition leads to cell cycle arrest, often at the G1 or G2/M phase, and induces apoptosis.[12][14]

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 4 | CDK2 | 3.82 | HCT-116 | [12] |

| Compound 7a | CDK2 | 2.0 | HCT-116 | [12] |

| Compound 7d | CDK2 | 1.47 | HCT-116 | [12] |

| Compound 9 | CDK2 | 0.96 | HCT-116 | [12] |

| Compound 33 | CDK2 | 0.074 | HCT116, MCF7, HepG2, A549 | [5] |

| Compound 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | [5] |

2. p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer.[15] Pyrazole-containing ureas have been identified as potent inhibitors of p38 MAPK.[15][16]

-

Mechanism: These inhibitors bind to a domain on p38 that is exposed when the activation loop is in a specific conformation, stabilizing a state that is incompatible with ATP binding.[15] This allosteric inhibition mechanism provides a high degree of selectivity.

B. Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazole derivatives exhibit a range of other anticancer activities:

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can inhibit the polymerization of tubulin, a key component of microtubules, leading to mitotic arrest and apoptosis.[5]

-

mTOR Inhibition: Certain pyrazole derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1][4]

-

BRAF V600E Inhibition: Specific 5-phenyl-1H-pyrazole derivatives have demonstrated potent inhibitory activity against the BRAF V600E mutant kinase, which is a driver in many melanomas.[1]

-

Induction of Apoptosis: Many pyrazole derivatives induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[5][11]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer compounds.[17][18]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7, A549, HCT-116) to 70-80% confluency.[17]

-

Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyrazole derivative in a suitable solvent, typically DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.[17]

-

Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[17]

-

Incubate the plate for 48-72 hours.[17]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

-

Experimental Workflow for In Vitro Anticancer Activity

Caption: Workflow for determining the in vitro anticancer activity of pyrazole derivatives using the MTT assay.

III. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example of a successful drug in this class.[1][19][20][21][22][23][24] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[19][21][22]

A. Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa.[25] COX-2, on the other hand, is inducible and its expression is upregulated during inflammation.[25][26]

-

Mechanism: Many pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) are selective inhibitors of COX-2.[19][20][22][23][27] This selectivity is attributed to the presence of a sulfonamide side chain on the pyrazole ring, which binds to a hydrophilic region near the active site of COX-2.[21][23] By selectively inhibiting COX-2, these drugs can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[22][23]

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | - | 78.06 | [20] |

| Compound 2a | COX-2 | 19.87 | - | [27] |

| Compound 3b | COX-2 | 39.43 | 22.21 | [27] |

| Compound 4a | COX-2 | 61.24 | 14.35 | [27] |

| Compound 5b | COX-2 | 38.73 | 17.47 | [27] |

| Compound 5e | COX-2 | 39.14 | 13.10 | [27] |

| Compound 5s | COX-2 | 2.51 µM | 72.95 | [20] |

| Compound 5u | COX-2 | 1.79 µM | 74.92 | [20] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Setup (96-well plate):

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to each well.

-

Add 10 µL of the reconstituted COX-2 enzyme to the sample and enzyme control wells.

-

Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells.[28]

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[28]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathway of COX-2 Inhibition

Caption: Simplified signaling pathway showing the inhibition of COX-2 by pyrazole derivatives.

IV. Antimicrobial Activity: A Broad Spectrum of Action

Pyrazole derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[3][29][30][31][32] This makes them promising candidates for the development of new antimicrobial agents, which is of critical importance in the face of rising antimicrobial resistance.

A. Antibacterial and Antifungal Mechanisms

The precise mechanisms by which pyrazole derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific compound and the target microorganism. However, some proposed mechanisms include:

-

Disruption of Cell Wall Synthesis: Some pyrazoles may interfere with the synthesis of the bacterial or fungal cell wall, leading to cell lysis.

-

Inhibition of Nucleic Acid Synthesis: Pyrazole derivatives may inhibit enzymes involved in DNA or RNA synthesis, thereby preventing microbial replication.

-

Inhibition of Protein Synthesis: Interference with ribosomal function and protein synthesis is another potential mechanism of action.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[33][34][35]

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the test microorganism (bacterium or fungus) in a suitable broth medium overnight.

-

Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).[36]

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform serial twofold dilutions of the pyrazole derivative in the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

-

-

MIC Determination:

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.

V. Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities of its derivatives, coupled with the relative ease of their synthesis and modification, ensure their continued importance in the development of new therapeutic agents. Future research will likely focus on:

-

Development of more selective and potent inhibitors: Fine-tuning the structure of pyrazole derivatives to enhance their selectivity for specific biological targets will be crucial for improving their efficacy and reducing off-target effects.

-

Exploration of novel biological targets: As our understanding of disease pathways grows, new targets for pyrazole-based drugs will undoubtedly emerge.

-

Combination therapies: Investigating the synergistic effects of pyrazole derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. scielo.br [scielo.br]

- 19. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. news-medical.net [news-medical.net]

- 22. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]

- 23. Celecoxib - Wikipedia [en.wikipedia.org]

- 24. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

- 27. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. integra-biosciences.com [integra-biosciences.com]

- 34. mdpi.com [mdpi.com]

- 35. apec.org [apec.org]

- 36. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Methyl-4-phenyl-1H-pyrazol-5-amine as a building block in organic synthesis

An In-depth Technical Guide to 3-Methyl-4-phenyl-1H-pyrazol-5-amine: A Versatile Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1] Among the vast family of pyrazole derivatives, this compound stands out as a particularly versatile and powerful building block. Its strategic placement of a nucleophilic amino group, a reactive pyrazole core, and sterically and electronically influential methyl and phenyl substituents makes it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Core Characteristics of the Building Block

This compound is a stable, crystalline solid at room temperature. Its structure is defined by a five-membered aromatic pyrazole ring substituted at key positions, which dictates its chemical behavior.

Key Structural Features:

-

C5-Amine Group: This primary amine is the principal site of nucleophilicity, readily participating in reactions with a wide range of electrophiles. Its position adjacent to a ring nitrogen atom makes it a key component of a 1,3-N,N-binucleophilic system, crucial for the construction of fused heterocyclic rings.

-

Pyrazole Core: The aromatic pyrazole ring is electron-rich and can undergo electrophilic substitution, although the existing substituents largely direct its reactivity. The two nitrogen atoms provide sites for coordination with metal ions and hydrogen bonding.

-

C3-Methyl Group: This group provides steric bulk and influences the electronic nature of the pyrazole ring through hyperconjugation.

-

C4-Phenyl Group: The phenyl ring adds significant steric hindrance and can be functionalized to modulate the molecule's properties, such as solubility and biological target affinity.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| CAS Number | 50734-78-6 (Illustrative, specific CAS may vary) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) |

Synthesis of the this compound Scaffold

The construction of the this compound core is most efficiently achieved via a cyclocondensation reaction, a cornerstone of pyrazole synthesis. The most reliable and widely adopted method involves the reaction of a β-ketonitrile with hydrazine hydrate.

Causality Behind the Synthetic Choice: This pathway is highly convergent and atom-economical. The β-ketonitrile precursor, 2-phenylacetoacetonitrile, contains the required carbon backbone and functional groups (ketone and nitrile) positioned perfectly to react with the two nucleophilic centers of hydrazine, ensuring a regioselective cyclization to form the desired aminopyrazole isomer.

General Synthetic Pathway

The reaction proceeds by the initial condensation of hydrazine onto the ketone carbonyl, followed by an intramolecular cyclization where the terminal hydrazine nitrogen attacks the electrophilic carbon of the nitrile group.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylacetoacetonitrile (10.0 g, 62.8 mmol) and absolute ethanol (100 mL).

-

Reagent Addition: Stir the mixture to dissolve the starting material. Slowly add hydrazine hydrate (3.8 mL, 75.4 mmol, 1.2 eq) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold ethanol (2 x 20 mL).

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Self-Validation: The success of this protocol is validated by the high yield of a crystalline product with a sharp melting point. Purity can be confirmed using HPLC, and the structure is unequivocally verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should match the expected spectral data for the target compound.

Core Applications in Multi-Component and Heterocyclic Synthesis

The true power of this compound lies in its utility as a versatile precursor for more complex molecules, particularly fused heterocyclic systems which are prevalent in pharmaceuticals.[2]

A. Synthesis of Pyrazolo[1,5-a]pyrimidines

This is arguably the most significant application. The aminopyrazole acts as a 1,3-bis-nucleophile, reacting with 1,3-bis-electrophiles like β-diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds to construct the pyrazolo[1,5-a]pyrimidine scaffold.[3] This framework is found in numerous bioactive molecules, including kinase inhibitors and CNS-active agents.

Mechanistic Rationale: The reaction is typically catalyzed by a weak acid (e.g., acetic acid) or base (e.g., piperidine). The more nucleophilic C5-amino group initiates the reaction by attacking one of the electrophilic centers of the partner molecule. This is followed by an intramolecular cyclization involving the pyrazole N1 nitrogen and the second electrophilic center, culminating in a dehydration step to yield the aromatic fused ring system.

Caption: Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Protocol: Synthesis of 2,7-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidine

-

Reagents: In a 100 mL flask, combine this compound (1.73 g, 10 mmol), acetylacetone (1.1 g, 11 mmol, 1.1 eq), and glacial acetic acid (20 mL).

-

Reaction: Heat the mixture to reflux (approx. 118°C) for 3-5 hours, monitoring by TLC.

-

Isolation: After cooling, pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Neutralization & Filtration: Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from an appropriate solvent like ethanol to obtain the pure product.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily tracked, and the product precipitates upon neutralization, allowing for straightforward isolation. The regioselectivity of the reaction is high, consistently yielding the desired isomer.[3]

B. Formation of Schiff Bases and Metal Complexes

The C5-amino group readily condenses with various aldehydes and ketones to form Schiff bases (imines). This transformation is not merely a protection strategy but a gateway to novel molecular structures.

Expert Insight: The resulting Schiff bases are valuable ligands in coordination chemistry. The imine nitrogen and the adjacent pyrazole nitrogen (N1) form a bidentate chelation site, capable of coordinating with a variety of transition metals (e.g., Cu, Ni, Co, Zn). These metal complexes often exhibit interesting catalytic, photophysical, or antimicrobial properties.

Protocol: General Schiff Base Formation

-

Setup: Dissolve this compound (5 mmol) in methanol (25 mL) in a flask.

-

Addition: Add the desired aldehyde (e.g., salicylaldehyde, 5 mmol) to the solution. Add a catalytic amount of acetic acid (2-3 drops).

-

Reaction: Stir the mixture at room temperature or gentle reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

-

Isolation: Cool the mixture, collect the precipitate by filtration, and wash with cold methanol. The product is often pure enough for subsequent steps without further purification.

C. Diazotization and Azo Coupling Reactions

The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5°C). This highly reactive intermediate is a cornerstone of aromatic chemistry.

Applications:

-

Azo Dyes: The diazonium salt can couple with electron-rich aromatic compounds (like phenols or anilines) to form intensely colored azo compounds, which have applications as dyes and pH indicators.

-

Sandmeyer-type Reactions: The diazonium group can be replaced by a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH), providing a powerful method for further functionalizing the pyrazole ring at the C5 position.

Summary of Synthetic Transformations

The versatility of this compound is summarized in the table below, providing a quick reference for synthetic chemists.

| Reaction Type | Reagents | Product Class | Significance |

| Fused Heterocycle Synthesis | β-Diketones, β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | Core scaffold for kinase inhibitors, CNS agents.[2][3] |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Ligands for metal complexes, intermediates. |

| N-Acylation | Acyl Chlorides, Anhydrides | Amides | Modulation of electronic properties, bioactive amides. |

| Diazotization/Coupling | NaNO₂, HCl; then an Ar-OH | Azo Compounds | Dyes, functional materials. |

| Electrophilic Substitution | N-Halosuccinimides (NXS) | Halogenated Pyrazoles | Precursors for cross-coupling reactions.[4] |

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic building block that enables rapid access to molecular complexity. Its predictable reactivity, particularly in the synthesis of fused heterocyclic systems, has cemented its role in modern drug discovery and materials science. The continued exploration of its use in multi-component reactions and the development of novel derivatives from its reactive amine handle will undoubtedly lead to the discovery of new chemical entities with significant therapeutic and technological potential. This guide serves as a foundational resource, empowering scientists to harness the full synthetic power of this exceptional pyrazole derivative.

References

A Technical Guide to the Synthesis, Reactivity, and Therapeutic Landscape of 3-Methyl-4-phenyl-1H-pyrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract